molecular formula C28H30F4N4O4 B12393741 SARS-CoV-2 Mpro-IN-10

SARS-CoV-2 Mpro-IN-10

Cat. No.: B12393741
M. Wt: 562.6 g/mol
InChI Key: QOLKOUDNYUMULW-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 Mpro-IN-10 is a compound designed to inhibit the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 Mpro-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the synthesis process .

Chemical Reactions Analysis

Types of Reactions: SARS-CoV-2 Mpro-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-10 has several scientific research applications:

Mechanism of Action

SARS-CoV-2 Mpro-IN-10 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. The compound forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition of the protease .

Comparison with Similar Compounds

Uniqueness: SARS-CoV-2 Mpro-IN-10 is unique due to its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. It has been designed to overcome resistance mutations that may arise with other inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C28H30F4N4O4

Molecular Weight

562.6 g/mol

IUPAC Name

(2R)-1-(4,4-difluorocyclohexanecarbonyl)-N-[(2R)-3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide

InChI

InChI=1S/C28H30F4N4O4/c29-27(30)11-9-19(10-12-27)26(40)36-17-28(31,32)15-22(36)24(38)35-21(14-18-6-2-1-3-7-18)23(37)25(39)34-16-20-8-4-5-13-33-20/h1-8,13,19,21-22H,9-12,14-17H2,(H,34,39)(H,35,38)/t21-,22-/m1/s1

InChI Key

QOLKOUDNYUMULW-FGZHOGPDSA-N

Isomeric SMILES

C1CC(CCC1C(=O)N2CC(C[C@@H]2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F

Canonical SMILES

C1CC(CCC1C(=O)N2CC(CC2C(=O)NC(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.